molecular formula C14H20N2O B1493748 6-(2-Cyclopentylethyl)-2-cyclopropylpyrimidin-4-ol CAS No. 2097966-09-9

6-(2-Cyclopentylethyl)-2-cyclopropylpyrimidin-4-ol

Cat. No. B1493748
M. Wt: 232.32 g/mol
InChI Key: LXNSOKPNHHVNEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Cyclopentylethyl)-2-cyclopropylpyrimidin-4-ol (CECP) is a cyclopropylpyrimidin-4-ol derivative that has been studied for its potential applications in science and research. CECP has been found to have a range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Scientific Research Applications

Antiviral Activity

6-Hydroxypyrimidines, related to the chemical structure of interest, have been studied for their potential in antiviral applications. Specifically, derivatives of 6-hydroxypyrimidines exhibited inhibitory effects against a range of viruses including herpes simplex, cytomegalovirus, and retroviruses like HIV. These compounds demonstrate pronounced activity particularly against retroviruses, suggesting their potential role in antiviral drug development (Holý et al., 2002).

Supramolecular Chemistry

Compounds structurally similar to the chemical , specifically ureidopyrimidones, have shown significant potential in supramolecular chemistry. The study highlights the high dimerization constant of ureidopyrimidones through hydrogen bonding, making them valuable in the development of supramolecular structures (Beijer et al., 1998).

Crystallography and Material Chemistry

Studies on related pyrimidin compounds, like cyprodinil, reveal their crystal structures and interactions. Understanding the crystal structures of such compounds is crucial in material chemistry for designing substances with desired physical and chemical properties (Jeon et al., 2015).

Quantum Chemical Insights and Reactivity

Research involving arylsulfonylated 2-amino-6-methylpyrimidin derivatives, which share a core structure with the compound of interest, provides insights into their structural stability and reactivity. Such studies are instrumental in the field of chemical synthesis and drug design, offering understanding of how structural changes affect the properties of the compounds (Ali et al., 2021).

properties

IUPAC Name

4-(2-cyclopentylethyl)-2-cyclopropyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c17-13-9-12(8-5-10-3-1-2-4-10)15-14(16-13)11-6-7-11/h9-11H,1-8H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNSOKPNHHVNEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC2=CC(=O)NC(=N2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Cyclopentylethyl)-2-cyclopropylpyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(2-Cyclopentylethyl)-2-cyclopropylpyrimidin-4-ol
Reactant of Route 2
6-(2-Cyclopentylethyl)-2-cyclopropylpyrimidin-4-ol
Reactant of Route 3
6-(2-Cyclopentylethyl)-2-cyclopropylpyrimidin-4-ol
Reactant of Route 4
6-(2-Cyclopentylethyl)-2-cyclopropylpyrimidin-4-ol
Reactant of Route 5
6-(2-Cyclopentylethyl)-2-cyclopropylpyrimidin-4-ol
Reactant of Route 6
6-(2-Cyclopentylethyl)-2-cyclopropylpyrimidin-4-ol

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